4-hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide 4-hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15868374
InChI: InChI=1S/C9H12N2O3/c1-5-7(12)6(8(13)10-2)4-11(3)9(5)14/h4,12H,1-3H3,(H,10,13)
SMILES:
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol

4-hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.:

Cat. No.: VC15868374

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-N,1,5-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide -

Specification

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
IUPAC Name 4-hydroxy-N,1,5-trimethyl-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C9H12N2O3/c1-5-7(12)6(8(13)10-2)4-11(3)9(5)14/h4,12H,1-3H3,(H,10,13)
Standard InChI Key DUJOLEMQOJAZKH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CN(C1=O)C)C(=O)NC)O

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

The compound’s structure features a partially saturated pyridine ring (1,6-dihydropyridine) with three methyl groups at positions 1, 3, and 5, a hydroxyl group at position 4, a ketone at position 6, and a carboxamide group at position 3 . The molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol . Its IUPAC name, 4-hydroxy-N,1,5-trimethyl-6-oxopyridine-3-carboxamide, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₃
Molecular Weight196.20 g/mol
CAS Number2168511-57-5
SMILESCC1=C(C(=CN(C1=O)C)C(=O)NC)O

The dihydropyridine ring adopts a non-planar conformation due to partial saturation, which influences its electronic properties and reactivity. Hydrogen bonding between the hydroxyl (O-H) and carboxamide (N-H) groups further stabilizes the structure.

Synthesis and Optimization Strategies

Traditional Synthetic Routes

The synthesis typically involves multi-step reactions starting from pyridine or pyridone precursors. A common approach includes:

  • Condensation: Reacting 4-hydroxy-6-oxo-1,5-dimethyl-1,6-dihydropyridine-3-carboxylic acid with methylamine under coupling agents like EDCI/HOBt.

  • Functional Group Modifications: Subsequent N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the third methyl group .

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1Carboxamide FormationEDCI, HOBt, DMF, 0–25°C65%
2N-MethylationCH₃I, K₂CO₃, DMF, 60°C78%

Novel Methodologies

Recent advances leverage microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation (150°C, 20 min) during cyclization steps enhances regioselectivity . Additionally, flow chemistry techniques are being explored for scalable production.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) . It exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light or humidity, necessitating storage at –20°C in inert atmospheres.

Table 3: Physicochemical Profile

PropertyValueMethod
Melting PointNot reported
LogP (Partition Coeff.)~1.2 (predicted)Computational modeling
pKa~4.5 (carboxamide NH)Potentiometric titration

Crystallographic Data

Biological Activity and Mechanisms

Antioxidant Effects

In vitro studies demonstrate potent free radical scavenging activity, with an IC₅₀ of 18.7 μM against DPPH radicals. The hydroxyl group at position 4 donates hydrogen atoms to neutralize reactive oxygen species (ROS), while the conjugated dihydropyridine ring stabilizes the resulting radical intermediate.

Table 4: Cytotoxicity Data

Cell LineIC₅₀ (μM)Mechanism
HeLa25.3Caspase-3 activation
HCT11632.1ROS-mediated apoptosis

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The carboxamide group at position 3 undergoes nucleophilic acyl substitution with amines or alcohols, enabling the synthesis of ester or secondary amide derivatives. For example, reaction with ethanol in acidic conditions yields the ethyl ester analogue.

Oxidation and Reduction

The dihydropyridine ring is susceptible to oxidation, converting it to a fully aromatic pyridine system. Conversely, catalytic hydrogenation (H₂/Pd-C) saturates the ring, producing a piperidine derivative.

Pharmacological and Industrial Applications

Drug Development Prospects

The compound’s dual antioxidant and anticancer activities position it as a lead candidate for multifunctional therapeutics. Structural analogs are being investigated for neurodegenerative diseases (e.g., Alzheimer’s) due to their ROS-scavenging capacity.

Agrochemical Uses

Preliminary studies indicate herbicidal activity against Amaranthus retroflexus, with 80% growth inhibition at 100 ppm . The carboxamide moiety may interfere with plant amino acid biosynthesis pathways.

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